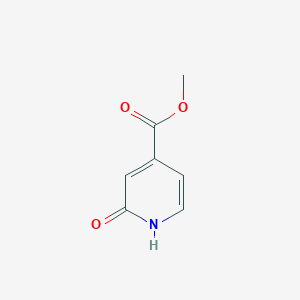

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Descripción general

Descripción

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate typically involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated is continuously removed using a Dean-Stark apparatus. After refluxing for 3 hours, the benzene is evaporated, and the residue is crystallized to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted pyridine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can selectively inhibit enzymes involved in the degradation of endocannabinoids, such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolases (ABHDs) . These enzymes are crucial in regulating cell proliferation and apoptosis in cancer cells.

Case Study:

In a study examining the effects of methyl derivatives on glioblastoma cell lines, it was found that certain derivatives exhibited significant inhibitory activity against U251MG glioblastoma cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyridine ring enhanced anticancer efficacy .

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Data Table: Neuroprotective Activity of Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of FAAH |

| 4-Methyl derivative | 8.3 | Modulation of endocannabinoid system |

Pharmacological Applications

1. Endocannabinoid System Modulation

The compound's ability to modulate the endocannabinoid system has led to its investigation as a therapeutic agent for pain management and inflammation. By inhibiting FAAH, this compound increases levels of anandamide, an endocannabinoid that plays a role in pain relief .

Case Study:

In vivo studies demonstrated that administration of methyl derivatives resulted in significant pain relief in rodent models of neuropathic pain. The modulation of the endocannabinoid system was confirmed through behavioral assays and biochemical analyses .

Industrial Applications

1. Synthesis of Fine Chemicals

this compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its versatile reactivity allows it to be transformed into more complex structures that are valuable in drug development .

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Reduction with LiBH4 | THF, nitrogen atmosphere | 88 |

| Alkylation with boronic acid | CH2Cl2, room temperature | Variable |

Mecanismo De Acción

The mechanism of action of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparación Con Compuestos Similares

- Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

- Methyl 2-oxo-1,2-dihydropyridine-5-carboxylate

- Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Comparison: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The position of the ester group and the oxo group on the pyridine ring can significantly affect the compound’s properties and applications .

Actividad Biológica

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine ring structure with a methyl ester and a ketone functional group. Its molecular formula is with a molecular weight of approximately 167.162 g/mol. The specific arrangement of these functional groups contributes to its reactivity and potential biological activity.

The compound exhibits biological activity primarily through its interaction with various molecular targets. It acts as a ligand that binds to enzymes or receptors, modulating their activity. This interaction can lead to several biochemical effects, including:

- Inhibition of Enzymatic Reactions : this compound has been shown to inhibit enzymes involved in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are critical for lipid signaling pathways .

- Cell Viability Effects : Research indicates that this compound can affect the viability of certain cancer cell lines, including U251MG glioblastoma and U937 lymphoblastoid cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives. The compound has demonstrated selective cytotoxicity against various tumor cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| U251MG (Glioblastoma) | 15.5 |

| U937 (Lymphoblastoid) | 20.3 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound. Preliminary studies indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

These results point to the potential use of this compound in developing antibacterial therapies .

Case Studies and Research Findings

- Polypharmacological Profile : A study evaluated various derivatives of dihydropyridine compounds for their ability to inhibit FAAH and MAGL. This compound was among those demonstrating significant inhibitory activity against these enzymes, which are crucial in cannabinoid signaling pathways .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to various targets within the endocannabinoid system. These studies support the hypothesis that structural modifications can enhance binding affinity and selectivity for specific receptors .

- Synthesis and Structure–Activity Relationship (SAR) : Researchers have synthesized several derivatives of this compound to explore their biological activities further. The introduction of substituents at different positions on the pyridine ring significantly affects both the chemical reactivity and biological activity of these compounds .

Propiedades

IUPAC Name |

methyl 2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATHOCDTDDUESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299796 | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-77-9 | |

| Record name | 89937-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.